1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Overview
Description
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is a useful research compound. Its molecular formula is C7H5BrCl3NO and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA-Cleaving Activities
A study found that a polyether‐tethered pyrrole‐polyamide dimer, synthesized from 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone, exhibited efficient DNA-cleaving activities. Most metal complexes of this compound effectively cleaved DNA, with the CuII complex showing the highest activity (Zhou, Lin, Chen, & Chen, 2012).
Synthesis of Antibacterial Agents
Another research focused on synthesizing novel antibacterial agents using a derivative of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone. These compounds were evaluated for their antibacterial activity, indicating potential applications in the development of new antibacterial drugs (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Synthesis of Highly Substituted Pyrroles
A research study detailed the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst. This method is significant for synthesizing compounds like 1-(1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, demonstrating an efficient approach to generating complex pyrrole-based molecules (Saeidian, Abdoli, & Salimi, 2013).
Bromination Studies
Research on the bromination of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone showed regiospecific formation of its brominated derivatives. Such studies are crucial for understanding the chemical behavior of pyrrole derivatives in synthetic chemistry (Massa, Santo, & Artico, 1989).
Future Directions
Properties
IUPAC Name |
1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKQFKKFOGVZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461399 | |
Record name | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184643-69-4 | |
Record name | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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